5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

Researchers seeking to map lipophilic tolerance in Keap1-Nrf2 PPI inhibitors or COX-2 selective scaffolds often face data discontinuity when using unsubstituted phenyl analogs. 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1542950-01-5) solves this by providing a branched 4-isobutoxy motif that increases cLogP by ~0.9 units over the methoxy analog, enabling systematic profiling of steric and hydrophobic effects. Key procurement values: • Distinct SAR Probe: Para-isobutoxy substitution offers quantifiable lipophilicity differentiation (~8-fold increase) for membrane permeability and metabolic stability assays. • Validated Scaffold: Core pyrrole-2-carboxylic acid chemotype is active against Keap1 (KD2 as low as 42.2 nM) and COX-2 targets. • Supply Assurance: Research-grade solid, stored at 2-8°C, available in 100 mg and 250 mg quantities with immediate global dispatch to accelerate your medicinal chemistry campaigns.

Molecular Formula C15H17NO3
Molecular Weight 259.305
CAS No. 1542950-01-5
Cat. No. B2602382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid
CAS1542950-01-5
Molecular FormulaC15H17NO3
Molecular Weight259.305
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
InChIInChI=1S/C15H17NO3/c1-10(2)9-19-12-5-3-11(4-6-12)13-7-8-14(16-13)15(17)18/h3-8,10,16H,9H2,1-2H3,(H,17,18)
InChIKeyRYBJHJPAZRSQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic Acid: Procurement Baseline


5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1542950-01-5; molecular formula C15H17NO3; molecular weight 259.30 g/mol) is a synthetic organic compound classified as a 5-aryl-1H-pyrrole-2-carboxylic acid derivative [1][2]. The core scaffold consists of a pyrrole heterocycle substituted at the 5-position with a 4-isobutoxyphenyl group and at the 2-position with a carboxylic acid moiety [1]. This compound belongs to a broader family of pyrrole-2-carboxylic acid derivatives that have been extensively explored in medicinal chemistry as building blocks and potential bioactive scaffolds, particularly in the context of COX-2 inhibition and Keap1-Nrf2 pathway modulation [3][4]. At the time of this analysis, no peer-reviewed primary research articles or patents specifically disclosing this exact compound were identified in public literature; available information is primarily derived from commercial vendor datasheets [1][2].

Class 5-Aryl-1H-pyrrole-2-carboxylic acid derivative
Pathway COX-2 / Keap1-Nrf2 scaffold studies
Property Predicted increased lipophilicity vs. simpler alkoxy analogs

Procurement Rationale for 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic Acid


Within the 5-aryl-1H-pyrrole-2-carboxylic acid class, substitution at the aryl para-position fundamentally alters key physicochemical and structural properties that dictate downstream experimental outcomes [1]. For example, the target compound's 4-isobutoxy substituent (logP ~2.8 predicted) confers markedly different lipophilicity and steric bulk compared to the simpler 4-methoxy analog (logP ~1.9) or unsubstituted phenyl derivatives [1][2]. These differences directly impact solubility, membrane permeability, and protein binding interactions [3]. In structure-activity relationship (SAR) studies of related 5-phenyl-1H-pyrrole-2-carboxylic acids targeting Keap1, even minor substituent changes produced >100-fold variations in binding affinity [4]. Consequently, using a 'structurally similar' analog without rigorous orthogonal validation risks generating irreproducible data, misleading SAR, or outright experimental failure. The following evidence guide documents the specific, quantifiable differentiation parameters relevant for scientific procurement decisions.

Property
Target (4-isobutoxy)
4-Methoxy analog
Risk if substituted
Lipophilicity
Predicted higher cLogP
Lower cLogP
May alter membrane permeability and protein binding
Flexibility
Branched alkoxy, more rotatable bonds
Single methoxy, limited flexibility
May shift binding entropy and pocket compatibility
Storage
2–8°C, moisture-protected
Often ambient storage
Cold chain logistics may impact procurement planning

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic Acid: Differentiation Evidence


Lipophilicity and Molecular Weight vs. 4-Methoxy Analog

The 4-isobutoxy substituent on the target compound substantially increases lipophilicity compared to the 4-methoxy analog. The target compound has a molecular formula of C15H17NO3 (MW = 259.30 g/mol), compared to C12H11NO3 (MW = 217.22 g/mol) for the methoxy derivative [1][2]. Predicted logP for the target compound is approximately 2.8, versus 1.9 for the methoxy analog [1]. This difference of ~0.9 logP units corresponds to an approximately 8-fold increase in partition coefficient, which significantly alters solubility profiles and passive membrane permeability [3].

Lipophilicity vs. Methoxy
Data to verify
ΔcLogP ≈ +0.9 (~8-fold partition increase)
Lipophilicity guides permeability and solubility assay context
Predicted values; experimental confirmation recommended
Lipophilicity Physicochemical properties Drug-likeness Medicinal chemistry

Molecular Flexibility: 4-Isobutoxy vs. 4-Methoxy

The target compound incorporates a 4-isobutoxyphenyl group, which introduces a branched alkoxy chain with 3 rotatable bonds (excluding the phenyl ring), compared to the 1 rotatable bond of the 4-methoxyphenyl analog [1][2]. This increased flexibility, coupled with greater steric bulk from the isobutyl group, can profoundly affect binding pocket compatibility and entropic contributions to binding free energy [3]. In a class-level comparison of 5-phenyl-1H-pyrrole-2-carboxylic acid Keap1 inhibitors, even small substituent changes on the phenyl ring resulted in KD2 values ranging from 42.2 nM (optimized) to 5090 nM (initial lead), underscoring the sensitivity of this scaffold to para-substituent identity [4].

Molecular Flexibility
Class-level inference
~3 vs. ~1 rotatable bonds; Keap1 KD₂ 42.2–5090 nM range across analogs
Rotatable bonds affect binding entropy and scaffold SAR
Class-level comparison; specific binding data not available for exact compound
Structural biology Molecular recognition Steric effects Conformational analysis

Storage and Stability Requirements

Vendor technical datasheets specify storage at 2-8°C, sealed and away from moisture, for 5-(4-isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid [1]. While no direct stability comparison studies are available, the presence of the electron-rich isobutoxyphenyl group may influence oxidative stability relative to unsubstituted phenyl analogs, which are typically stored at room temperature . This requirement aligns with best practices for substituted pyrroles, which are known to be sensitive to light, air, and moisture [2].

Storage Requirement
Specification review
2–8°C, sealed, away from moisture
Cold storage required for compound integrity
Vendor datasheet; stability under alternative conditions not tested
Compound stability Storage conditions Procurement logistics Assay reproducibility

Validated Scaffold: COX-2 and Keap1-Nrf2 Inhibition

The 1H-pyrrole-2-carboxylic acid scaffold is a validated pharmacophore for COX-2 inhibition and Keap1-Nrf2 modulation [1][2]. In one study, a set of 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives was optimized to achieve a KD2 of 42.2 nM against Keap1, representing a 120-fold improvement over the initial lead (KD2 = 5090 nM) [2]. Separately, pyrrole-based compounds have demonstrated COX-2 inhibitory activity comparable to celecoxib, an FDA-approved selective COX-2 inhibitor [1]. While direct biological data for 5-(4-isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid are not publicly available, the validated scaffold provides a strong scientific rationale for its procurement as a building block or tool compound in these disease areas.

Scaffold Validation
Class-level inference
Keap1 KD₂ 42.2–5090 nM; COX-2 activity comparable to celecoxib reported
Supports scaffold tractability for pathway studies
No direct data for this exact compound; SAR extrapolation required
COX-2 inhibition Keap1-Nrf2 Anti-inflammatory Medicinal chemistry

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic Acid: Research Application Scenarios


COX-2 Inhibitor SAR Expansion

The pyrrole-2-carboxylic acid scaffold has been validated as a core for COX-2 inhibition, with some derivatives achieving activity comparable to celecoxib [1]. 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid offers a distinct para-substituent (4-isobutoxy) that increases lipophilicity and introduces branched-chain flexibility compared to simpler alkoxy or unsubstituted phenyl analogs. Researchers seeking to explore the SAR around the aryl ring of COX-2 inhibitors can use this compound to assess the impact of increased steric bulk and lipophilicity on isoform selectivity (COX-1 vs. COX-2) and cellular potency. This scenario is supported by class-level evidence that pyrrole-2-carboxylic acid derivatives are tractable for COX-2 inhibitor development [1].

Keap1-Nrf2 PPI Inhibitor Probing

Recent work has established 5-phenyl-1H-pyrrole-2-carboxylic acids as potent Keap1-Nrf2 inhibitors, with optimized compounds exhibiting KD2 values as low as 42.2 nM and demonstrating in vivo efficacy in acute lung injury models at 15 mg/kg [2]. The target compound represents a structurally distinct analog within this chemotype, featuring a 4-isobutoxyphenyl moiety that may engage the Keap1 binding pocket differently than previously reported derivatives. Procurement for use in Keap1-Nrf2 PPI inhibition assays is justified by the class-level evidence that para-substituent identity dramatically affects binding affinity (up to 120-fold) [2].

Physicochemical Property and Permeability Studies

The target compound's predicted cLogP (~2.8) and molecular weight (259.30 g/mol) place it in a distinct property space compared to its methoxy analog (cLogP ~1.9; MW 217.22) [3][4]. This ~0.9 logP unit difference corresponds to an ~8-fold increase in lipophilicity, which can be used to systematically study the relationship between lipophilicity and membrane permeability, plasma protein binding, or metabolic stability in the pyrrole-2-carboxylic acid series. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies is supported by the quantifiable physicochemical differentiation from available comparators.

Chemical Biology Tool for Target Identification

Given the lack of disclosed biological activity data, this compound is best positioned as a building block or negative control in target identification campaigns. Its distinct 4-isobutoxy group can serve as a structural probe for mapping hydrophobic interactions in protein binding sites or as a starting point for installing affinity tags (e.g., biotin, fluorophores) via the carboxylic acid handle. Procurement for these purposes is supported by the compound's commercial availability in research-grade quantities (e.g., 100 mg, 250 mg) and defined storage conditions (2-8°C) [5].

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR expansion
Scaffold COX-2 inhibition context
Isoform selectivity and cellular potency assays
Keap1-Nrf2 PPI inhibitor probing
Keap1-Nrf2 pathway study fit
PPI inhibition and model-response interpretation
Physicochemical property and permeability studies
Lipophilicity and permeability context
PAMPA / Caco-2 permeability assay comparison
Chemical biology tool for target identification
Building block with defined storage
Target engagement and affinity-tag conjugation
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